molecular formula C24H25BrN4O2S B11081370 2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11081370
M. Wt: 513.5 g/mol
InChI Key: RXEDVAGAHBXFDH-UHFFFAOYSA-N
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Description

2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of structural motifs. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl, thiazolyl, and piperazinyl groups suggests that it may exhibit significant biological activity.

Preparation Methods

The synthesis of 2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a bromophenyl derivative with a thioamide under acidic conditions.

    Piperazine incorporation: The thiazole intermediate is then reacted with piperazine to introduce the piperazinyl group.

    Cyclization: The final step involves the cyclization of the intermediate with a suitable dione to form the methanoisoindole core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.

    Medicine: Research has indicated that the compound may have applications in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and thiazolyl groups are likely to play a key role in binding to these targets, while the piperazinyl group may enhance the compound’s pharmacokinetic properties. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the bromophenyl, thiazolyl, and piperazinyl groups in this compound sets it apart and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25BrN4O2S

Molecular Weight

513.5 g/mol

IUPAC Name

4-[2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C24H25BrN4O2S/c25-18-5-3-15(4-6-18)19-14-32-24(26-19)28-10-7-27(8-11-28)9-12-29-22(30)20-16-1-2-17(13-16)21(20)23(29)31/h1-6,14,16-17,20-21H,7-13H2

InChI Key

RXEDVAGAHBXFDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=NC(=CS5)C6=CC=C(C=C6)Br

Origin of Product

United States

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